Physicochemical Profile vs. Reduced Azepane Analog
The target compound exhibits a calculated LogP of 1.5111 and a topological polar surface area (TPSA) of 79.29 Ų . While directly comparable calculated data for the closest analog, 2-(azepan-1-yl)isonicotinic acid (CAS 885277-05-4), are not consolidated in a single public source, the structural difference—the presence of a lactam carbonyl (C=O) in the target compound versus a methylene (CH₂) in the analog—is established in medicinal chemistry literature to reduce LogP by approximately 0.5–1.0 log units and increase TPSA by 15–20 Ų relative to the fully reduced counterpart [1]. This predicted shift places the target compound in a more favorable region of CNS drug-likeness space and alters predicted passive membrane permeability.
vs. reduced analog (predicted LogP ~2.0–2.5, TPSA ~60–65)
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.5111; TPSA = 79.29 Ų |
| Comparator Or Baseline | 2-(Azepan-1-yl)isonicotinic acid (predicted LogP ≈ 2.0–2.5; TPSA ≈ 60–65 Ų) based on functional group contribution methods |
| Quantified Difference | Predicted ΔLogP ≈ –0.5 to –1.0; ΔTPSA ≈ +15 to +20 Ų |
| Conditions | In silico calculation (unspecified algorithm); functional group contribution estimation from medicinal chemistry heuristics |
Why This Matters
These predicted differences inform go/no-go decisions in lead optimization campaigns where oral bioavailability or CNS penetration is a primary screening criterion.
- [1] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. 2011; 24(9):1420-1456. View Source
